molecular formula C11H9Cl3N2O B1625936 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride CAS No. 98164-08-0

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride

Cat. No.: B1625936
CAS No.: 98164-08-0
M. Wt: 291.6 g/mol
InChI Key: XCZWBNAWVGVDAL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride typically involves the reaction of 2,4-dichlorophenylacetonitrile with imidazole in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to deprotonate the imidazole ring, enhancing its nucleophilicity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to improve reaction efficiency and yield. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2,4-dichlorobenzoic acid.

    Reduction: Formation of 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol.

    Substitution: Formation of 2,4-dichloro-5-nitrophenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antifungal and antibacterial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a triazole ring instead of an imidazole ring.

Uniqueness

1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride is unique due to its specific combination of a dichlorophenyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O.ClH/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZWBNAWVGVDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508807
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98164-08-0
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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